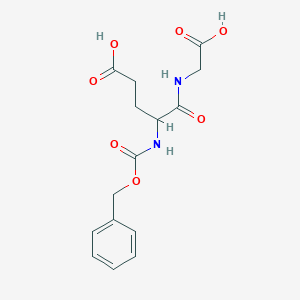

Z-Glu-Gly-OH

概要

説明

Z-Glu-Gly-OH, also known as N-(Carbobenzyloxy)-L-glutamyl-glycine, is a dipeptide derivative. It is composed of a glutamic acid residue and a glycine residue, with a benzyloxycarbonyl (Z) protecting group attached to the amino group of the glutamic acid. This compound is commonly used in peptide synthesis and biochemical research due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Glu-Gly-OH typically involves the protection of the amino group of glutamic acid with a benzyloxycarbonyl group, followed by coupling with glycine. The process can be summarized as follows:

Protection of Glutamic Acid: The amino group of L-glutamic acid is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

Coupling with Glycine: The protected glutamic acid is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Protection: Using industrial-grade benzyloxycarbonyl chloride and sodium hydroxide.

Automated Coupling: Employing automated peptide synthesizers to couple the protected glutamic acid with glycine efficiently.

化学反応の分析

Types of Reactions

Z-Glu-Gly-OH undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to remove the benzyloxycarbonyl protecting group, yielding free glutamyl-glycine.

Coupling Reactions: It can participate in further peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the benzyloxycarbonyl group. Common reagents include hydrochloric acid or sodium hydroxide.

Coupling Reactions: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for peptide coupling.

Major Products Formed

Hydrolysis: The major product is free glutamyl-glycine.

Coupling Reactions: The major products are longer peptide chains, depending on the amino acids or peptides coupled with this compound.

科学的研究の応用

Peptide Synthesis

Overview:

Z-Glu-Gly-OH is primarily utilized as a building block in peptide synthesis. Its structure allows for the formation of complex peptides essential for drug development and therapeutic applications.

Case Study:

In a study focused on synthesizing peptide-based pharmaceuticals, this compound was employed to create various glycine-derived peptides. These peptides demonstrated enhanced stability and bioactivity, making them suitable candidates for further pharmaceutical development .

| Peptide | Function | Application |

|---|---|---|

| Z-Glu-Gly-Ala | Antimicrobial properties | Antibiotic formulations |

| Z-Glu-Gly-Ser | Antioxidant effects | Nutraceuticals |

Biochemical Research

Overview:

In biochemical research, this compound is used in assays to study enzyme activity and protein interactions. This dipeptide helps elucidate cellular processes and mechanisms.

Case Study:

Research has shown that this compound serves as a substrate in enzyme activity assays, particularly in studying transglutaminase activity. The compound's ability to act as a γ-glutamyl donor substrate facilitates the spectrophotometric determination of enzyme kinetics .

| Enzyme | Substrate Used | Findings |

|---|---|---|

| Transglutaminase | This compound | Enhanced substrate conversion |

| Dipeptidase | This compound | Increased activity observed |

Drug Development

Overview:

this compound is integral to the formulation of peptide-based drugs. Its properties allow for targeted delivery and improved therapeutic efficacy.

Case Study:

A study indicated that incorporating this compound into drug formulations improved the targeting of specific biological pathways, enhancing the overall effectiveness of the treatment . This application is particularly relevant in oncology and chronic disease management.

Cosmetic Applications

Overview:

The cosmetic industry explores this compound for its potential benefits in skin care formulations, especially in anti-aging products.

Case Study:

Research has demonstrated that peptides derived from this compound exhibit properties that promote skin hydration and elasticity. These findings support the use of this compound in formulating advanced skincare products aimed at reducing signs of aging .

Food Industry

Overview:

this compound can be utilized as a flavor enhancer or nutritional supplement in food products, contributing functional benefits.

Case Study:

Investigations into bioactive peptides have shown that those derived from food proteins, including this compound, possess antioxidative and anti-inflammatory properties. This makes them valuable for developing functional foods aimed at improving health outcomes .

| Application Area | Functionality | Example Products |

|---|---|---|

| Flavor Enhancement | Enhances taste profiles | Snack foods |

| Nutritional Supplement | Provides essential amino acids | Protein bars |

作用機序

The mechanism of action of Z-Glu-Gly-OH involves its role as a substrate or intermediate in peptide synthesis. The benzyloxycarbonyl group protects the amino group of glutamic acid, preventing unwanted side reactions during peptide coupling. The compound’s reactivity allows it to form peptide bonds with other amino acids or peptides, facilitating the synthesis of longer peptide chains.

類似化合物との比較

Similar Compounds

Z-Gly-OH: N-(Carbobenzyloxy)-glycine, a simpler derivative with only glycine.

Z-Glu-OH: N-(Carbobenzyloxy)-L-glutamic acid, a derivative with only glutamic acid.

Z-Gly-Gly-OH: N-(Carbobenzyloxy)-glycyl-glycine, a dipeptide with two glycine residues.

Uniqueness

Z-Glu-Gly-OH is unique due to its combination of glutamic acid and glycine residues, providing specific reactivity and stability for peptide synthesis. The presence of the benzyloxycarbonyl protecting group further enhances its utility in biochemical research and industrial applications.

生物活性

Z-Glu-Gly-OH, also known as N-benzyloxycarbonyl-glutamic acid-glycine, is a dipeptide derivative that plays a significant role in peptide synthesis and biochemical research. This compound has garnered attention due to its potential applications in various biological processes, particularly in enzyme interactions and as a substrate for transglutaminases.

Structure and Properties

This compound features a benzyloxycarbonyl (Z) protecting group on the glutamic acid residue, which is crucial for preventing unwanted side reactions during peptide synthesis. Its molecular formula is C₁₅H₁₉N₃O₄, with a molecular weight of approximately 342.31 g/mol. The presence of the Z group allows for the selective removal of the protecting group under specific conditions, enabling further reactions or analyses.

Biological Activities

While this compound itself may not exhibit significant biological activity, its role as a building block in peptide synthesis allows for the creation of peptides with diverse biological functions. Key activities associated with this compound include:

- Substrate for Enzymes : this compound acts as a substrate for transglutaminases, enzymes involved in protein cross-linking and stabilization. This interaction is vital in various biological processes, including cell signaling and tissue repair.

- Keratin Cross-Linking : The compound is utilized in studies related to keratin cross-linking, which is essential for skin and hair structure.

- Neurotoxicity Studies : Research indicates that related compounds, such as γ-Glu-Gly, have been implicated in neurotoxicity studies, suggesting that this compound could serve as an important model in understanding neurotoxic mechanisms .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Solid-Phase Peptide Synthesis (SPPS) : This technique allows for the stepwise addition of amino acids to form peptides while utilizing the protective Z group to prevent side reactions.

- Solution-Phase Synthesis : A reliable solution-phase synthesis method has been developed, starting from Z-Glu-OH and involving esterification with biogenic amines to produce various derivatives .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other dipeptides, which can be compared based on their unique aspects and applications:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Z-Gly-Ala-OH | Contains alanine | Used for studying protein folding mechanisms |

| Z-Leu-Gly-OH | Contains leucine | Exhibits different hydrophobic properties |

| Z-Phe-Gly-OH | Contains phenylalanine | Known for enhancing flavor profiles |

| Z-Asp-Gly-OH | Contains aspartic acid | Important in neurotransmitter studies |

This compound stands out due to its specific role as a substrate for transglutaminases and its utility in keratin cross-linking, which are not common features among other dipeptides.

Case Studies and Research Findings

Several studies have highlighted the importance of this compound and its derivatives:

- Transglutaminase Substrates : Research has shown that dipeptides like Z-Glu-HMC-Gly are effective substrates for transglutaminase 2 (TGase 2), leading to insights into enzyme kinetics and substrate specificity .

- Neurotoxic Mechanisms : A study involving LUHMES cells demonstrated that exposure to compounds like γ-Glu-Gly resulted in significant metabolic changes, underscoring the relevance of related dipeptides in neurotoxicity research .

特性

IUPAC Name |

5-(carboxymethylamino)-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O7/c18-12(19)7-6-11(14(22)16-8-13(20)21)17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,22)(H,17,23)(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTUHSFTKCRNSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307080 | |

| Record name | NSC186902 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1634-89-5 | |

| Record name | NSC186902 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC186902 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。